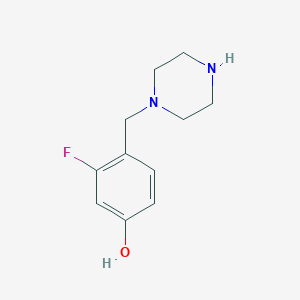
1-(2-Fluoro-4-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-4-[(piperazin-1-yl)methyl]phenol is an organic compound that belongs to the class of phenols and piperazines It is characterized by the presence of a fluorine atom at the third position and a piperazin-1-ylmethyl group at the fourth position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(piperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorophenol and piperazine.
Mannich Reaction: The key step involves a Mannich reaction, where 3-fluorophenol is reacted with formaldehyde and piperazine under acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-fluoro-4-[(piperazin-1-yl)methyl]phenol.
Industrial Production Methods
In an industrial setting, the production of 3-fluoro-4-[(piperazin-1-yl)methyl]phenol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Mannich reaction under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance the efficiency and yield of the reaction.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
化学反応の分析
Types of Reactions
3-fluoro-4-[(piperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted phenol derivatives.
科学的研究の応用
3-fluoro-4-[(piperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It is used in chemical biology research to probe biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-fluoro-4-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
- 3-fluoro-4-[(morpholin-4-yl)methyl]phenol
- 3-fluoro-4-[(pyrrolidin-1-yl)methyl]phenol
- 3-fluoro-4-[(piperidin-1-yl)methyl]phenol
Uniqueness
3-fluoro-4-[(piperazin-1-yl)methyl]phenol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
特性
分子式 |
C11H15FN2O |
|---|---|
分子量 |
210.25 g/mol |
IUPAC名 |
3-fluoro-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15FN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChIキー |
PMHPPFUAPYBZRS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


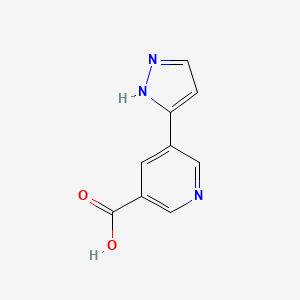
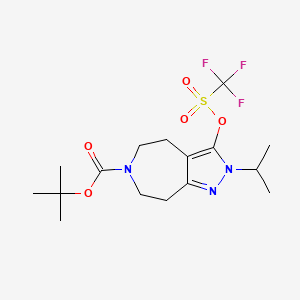
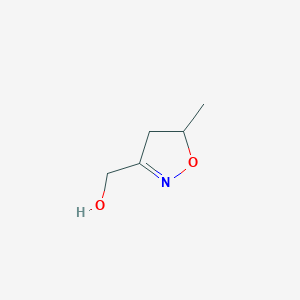

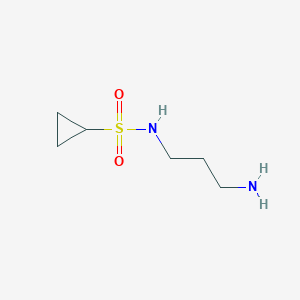
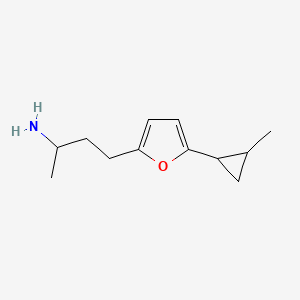
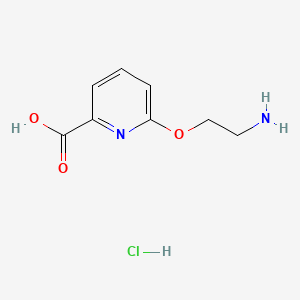
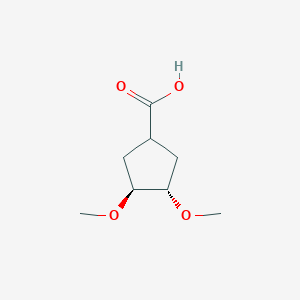
![4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13563398.png)
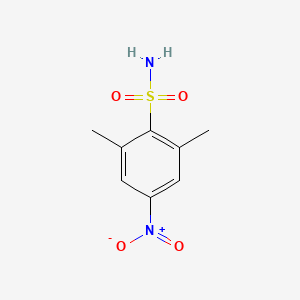
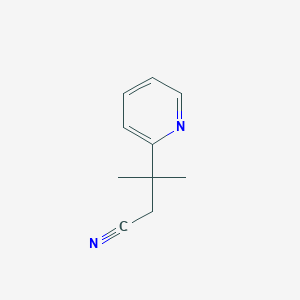
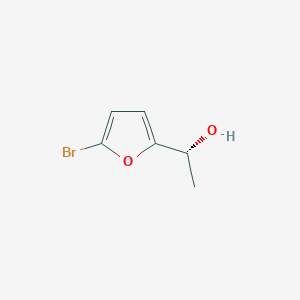
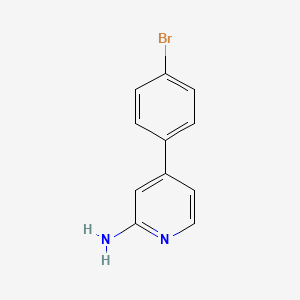
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
